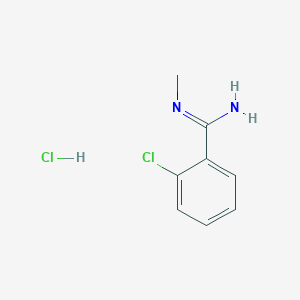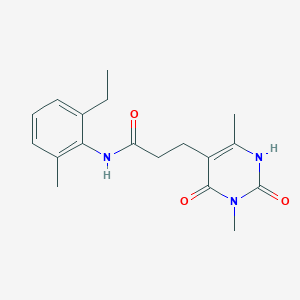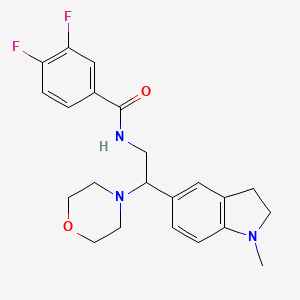![molecular formula C16H15Cl2N3O B2637941 (2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-62-6](/img/structure/B2637941.png)
(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups and rings. It contains a dichlorophenyl group, a tetrahydro-1H-cyclopenta group, and a pyrazolo[1,5-a]pyrazin-2(7H)-yl group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-1H-cyclopenta and pyrazolo[1,5-a]pyrazin-2(7H)-yl groups would add additional complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions within the molecule. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, novel pyrazole compounds have been synthesized and shown to exhibit higher anticancer activity compared to standard drugs like doxorubicin, as well as possessing good to excellent antimicrobial activity. These findings suggest that pyrazole derivatives can be promising candidates for the development of new therapeutic agents targeting various types of cancers and infectious diseases caused by bacteria and fungi (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluation
Pyrazole derivatives have also been evaluated through molecular docking studies, which help predict their interactions with biological targets. Synthesis of these compounds followed by docking studies can reveal their potential as antimicrobial agents and provide insights into their mode of action at the molecular level. Such research underscores the utility of pyrazole derivatives in designing drugs with specific target mechanisms, potentially leading to the development of treatments for microbial resistance (Katariya, Vennapu, & Shah, 2021).
Anti-inflammatory and Antibacterial Activities
The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities highlight another area of scientific application. Some compounds have shown potent activity in vivo, suggesting that pyrazole and its derivatives can serve as molecular templates for developing new anti-inflammatory drugs. Additionally, these compounds have been subjected to in silico prediction of toxicities and drug score profiles, indicating their potential as safe and effective therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSCCPCLQBHKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2637864.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2637870.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2637871.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)


![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)

![2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2637881.png)